
4-(4-alpha-Cumylphenoxy)phthalonitrile
Overview
Description
4-(4-alpha-Cumylphenoxy)phthalonitrile is a chemical compound with the molecular formula C23H18N2O and a molecular weight of 338.41 g/mol . It is known for its applications in various scientific research fields, particularly in the synthesis of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-alpha-Cumylphenoxy)phthalonitrile typically involves the reaction of 4-alpha-cumylphenol with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 90-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-alpha-Cumylphenoxy)phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phthalonitrile derivatives.
Scientific Research Applications
4-(4-alpha-Cumylphenoxy)phthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of phthalocyanines and other advanced materials.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 4-(4-alpha-Cumylphenoxy)phthalonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Cumylphenoxy)phthalonitrile
- 2-(4-(3,4-Dicyanophenoxy)phenyl)-2-phenylpropane
Uniqueness
4-(4-alpha-Cumylphenoxy)phthalonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced material synthesis and high-performance polymers .
Biological Activity
4-(4-alpha-Cumylphenoxy)phthalonitrile is a specialized organic compound with significant potential in various biological applications. Its unique chemical structure, which includes a phthalonitrile moiety, allows it to interact with biological systems in diverse ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula: C18H16N2O
- Molecular Weight: 284.34 g/mol
- CAS Number: 83482-57-9
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The phthalonitrile group is known for its capacity to form complexes with metal ions, which can influence enzymatic activity and cellular signaling pathways.
Key Interactions:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially altering metabolic pathways.
- Receptor Binding: It has the potential to bind to various receptors, modulating their activity and influencing physiological responses.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. This activity is crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antibacterial and Anticancer Properties
Studies have demonstrated that phthalonitriles possess antibacterial and anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and the disruption of bacterial cell membranes.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Efficacy :
A study evaluated the antioxidant capacity of phthalonitriles, including this compound. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use as a therapeutic agent against oxidative damage. -
Anticancer Activity :
In vitro experiments demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent. -
Antibacterial Studies :
The antibacterial activity of the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated potent inhibitory effects on bacterial growth, making it a candidate for developing new antimicrobial therapies.
Properties
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCXVAWMHHHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327336 | |
Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83482-57-9 | |
Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Cumylphenoxy)phthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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